1-Butanol, 3-methyl-, 1-methanesulfonate

Descripción general

Descripción

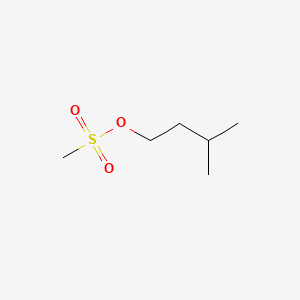

1-Butanol, 3-methyl-, 1-methanesulfonate, also known as this compound, is a useful research compound. Its molecular formula is C₆H₁₄O₃S and its molecular weight is 166.24. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-Butanol, 3-methyl-, 1-methanesulfonate has the molecular formula and a molecular weight of approximately . It features a butanol backbone with a methanesulfonate group, contributing to its unique chemical properties that make it suitable for various applications.

Solvent Applications

One of the primary uses of this compound is as a solvent in chemical reactions and processes. Its polar nature allows it to dissolve a wide range of polar and non-polar compounds, making it valuable in:

- Organic Synthesis: It serves as a solvent for various organic reactions due to its ability to stabilize intermediates.

- Extraction Processes: It is used in the extraction of compounds from natural sources, enhancing yield and purity.

Biological Applications

Recent studies have highlighted the potential biological applications of this compound:

- Microbial Volatile Organic Compounds (MVOCs): Research indicates that 3-methyl-1-butanol is one of the most reported MVOCs in indoor air environments. It has been studied for its effects on plant growth and microbial interactions. For instance, exposure to this compound has shown to decrease germination rates and root elongation in rice seedlings, suggesting potential phytotoxic effects .

Pharmaceutical Applications

The compound's structure allows it to be utilized in pharmaceutical formulations:

- Drug Delivery Systems: Its ability to form deep eutectic solvents makes it suitable for enhancing drug solubility and bioavailability.

- Synthesis of Active Pharmaceutical Ingredients (APIs): It can act as an intermediate in synthesizing various APIs, particularly those requiring specific functional groups.

Catalytic Applications

This compound has been explored for its catalytic properties:

- Catalyst Support: It can be used to prepare ionic liquid/phosphomolybdate hybrids that serve as catalysts in glucose epimerization processes .

- CO2 Removal Processes: The compound is also employed in high-pressure carbon dioxide removal processes, where it enhances the efficiency of amine-based solvents .

Environmental Applications

The environmental impact of this compound has been studied in various contexts:

- Ammonia Sorption: As a component of deep eutectic solvents, it plays a role in ammonia capture technologies, which are critical for reducing nitrogen pollution .

- Volatile Organic Compound Studies: Investigations into its presence in indoor environments contribute to understanding air quality and pollution control measures .

Data Table: Summary of Applications

Case Study 1: Effects on Plant Growth

A study investigated the effects of microbial volatile compounds including 3-methyl-1-butanol on rice seedlings. Results indicated significant reductions in germination rates and root development, highlighting potential phytotoxicity associated with this compound .

Case Study 2: Catalytic Efficiency

Research demonstrated that ionic liquid/phosphomolybdate hybrids containing this compound exhibited enhanced catalytic activity for glucose epimerization reactions compared to traditional catalysts. This study emphasized the compound's utility in green chemistry applications .

Propiedades

IUPAC Name |

3-methylbutyl methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3S/c1-6(2)4-5-9-10(3,7)8/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPKOUXPEJOKKNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10936548 | |

| Record name | 3-Methylbutyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16156-55-1 | |

| Record name | 1-Butanol, 3-methyl-, 1-methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16156-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CCRIS 9157 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016156551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylbutyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methylbutyl methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.